molecular formula C12H9KO B082265 o-Phenylphenol potassium salt CAS No. 13707-65-8

o-Phenylphenol potassium salt

Cat. No. B082265
CAS RN: 13707-65-8
M. Wt: 208.3 g/mol
InChI Key: HSDKCIYHTPCVAU-UHFFFAOYSA-M
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Patent
US04873367

Procedure details

A mixture of 526.36 grams (3.092 moles) of 2-phenylphenol, a 45% aqueous solution containing 171.79 grams (3.062 moles) of potassium hydroxide and 2000 ml. of toluene was heated to reflux under nitrogen, with stirring, and the water which passed over was collected in a Dean-Stark trap. When all water had been removed by azeotropic distillation, the mixture was cooled and anhydrous potassium 2-phenylphenate was isolated in nearly quantitative yield by filtration and dried under vacuum at 120° C.
Quantity
526.36 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
171.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+:15].C1(C)C=CC=CC=1>O>[CH:4]1[CH:3]=[CH:2][C:1]([C:7]2[C:8]([O-:13])=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:6][CH:5]=1.[K+:15] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
526.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
171.79 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
CUSTOM
Type
CUSTOM
Details
over was collected in a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
When all water had been removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.